molecular formula C9H9FN2 B1420502 1-Ethyl-6-fluorobenzoimidazole CAS No. 1187385-87-0

1-Ethyl-6-fluorobenzoimidazole

Cat. No. B1420502
M. Wt: 164.18 g/mol
InChI Key: MEBNRZLGXNIYAE-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluorobenzoimidazole is a chemical compound with the molecular formula C9H9FN2 . It has a molecular weight of 164.18 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-6-fluorobenzoimidazole consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C9H9FN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

1-Ethyl-6-fluorobenzoimidazole is a white to off-white crystalline powder . It’s slightly soluble in water and soluble in organic solvents such as ethanol and acetone .

Scientific Research Applications

Antimicrobial and Antifungal Activities

1-Ethyl-6-fluorobenzoimidazole derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis and characterization of benzimidazole derivatives have demonstrated significant antimicrobial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. These findings suggest the potential of benzimidazole derivatives in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017). Similarly, another study highlighted the synthesis of novel benzimidazole derivatives, which exhibited potent antibacterial and antifungal activities, indicating their potential as effective antimicrobial agents (Kumara, Suyoga Vardhan, Kumar, & Gowda, 2017).

Antitumor Activities

Research into the antitumor properties of 1-Ethyl-6-fluorobenzoimidazole derivatives has also been promising. A study on the synthesis of amino acid ester derivatives containing 5-fluorouracil, a compound structurally related to 1-Ethyl-6-fluorobenzoimidazole, showed significant inhibitory effects against liver cancer cells, suggesting the potential use of these derivatives in cancer treatment (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

Applications in Molecular Docking and Drug Development

The structural and functional versatility of 1-Ethyl-6-fluorobenzoimidazole derivatives makes them valuable in drug development and molecular docking studies. For example, benzimidazole–quinolone hybrids have been discovered as new cleaving agents against drug-resistant Pseudomonas aeruginosa DNA, highlighting the potential of these compounds in developing novel antimicrobial agents (Wang, Bheemanaboina, Gao, Kang, Cai, & Zhou, 2018). Another study demonstrated the use of benzimidazole derivatives in molecular docking studies, which could lead to the identification of new anti-inflammatory and antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Safety And Hazards

Safety measures for handling 1-Ethyl-6-fluorobenzoimidazole include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-ethyl-6-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBNRZLGXNIYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675176
Record name 1-Ethyl-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-fluorobenzoimidazole

CAS RN

1187385-87-0
Record name 1-Ethyl-6-fluoro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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